Tecovirimat-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H15F3N2O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

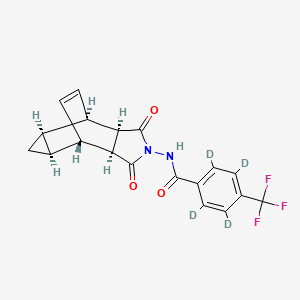

2,3,5,6-tetradeuterio-N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+/i1D,2D,3D,4D |

InChI Key |

CSKDFZIMJXRJGH-YPSXERSKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C5)[2H])[2H])C(F)(F)F)[2H] |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tecovirimat-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tecovirimat-D4, a deuterated analog of the antiviral drug Tecovirimat. This document is intended for researchers, scientists, and professionals involved in drug development and analysis. This compound is a critical tool for pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative bioanalysis.[1][2]

Introduction to Tecovirimat and its Deuterated Analog

Tecovirimat is a potent antiviral agent effective against orthopoxviruses, including smallpox and monkeypox.[3] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virions and subsequent cell-to-cell spread of the virus.[3][4][5] this compound, with a molecular formula of C19H11D4F3N2O3, is a deuterated version of Tecovirimat.[6] The inclusion of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tecovirimat in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of Tecovirimat, with the key difference being the use of a deuterated starting material. The most plausible synthetic route involves a two-step process: a Diels-Alder reaction to form the tetracyclic core, followed by condensation with a deuterated benzohydrazide derivative.

Experimental Protocol: Synthesis of the Tetracyclic Anhydride Intermediate

The initial step involves the [4+2] cycloaddition of cycloheptatriene and maleic anhydride to form the tetracyclic anhydride intermediate.

Materials:

-

Cycloheptatriene

-

Maleic anhydride

-

Toluene

Procedure:

-

A solution of maleic anhydride in toluene is prepared in a reaction vessel equipped with a reflux condenser.

-

Cycloheptatriene is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the Diels-Alder reaction to completion.[3]

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization to yield the pure tetracyclic anhydride.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide-d4

The deuterated benzohydrazide is synthesized from the corresponding deuterated benzoic acid.

Materials:

-

4-(Trifluoromethyl)benzoic acid-d4

-

Thionyl chloride or other activating agent

-

Hydrazine hydrate

Procedure:

-

4-(Trifluoromethyl)benzoic acid-d4 is converted to its corresponding acid chloride using an activating agent like thionyl chloride.

-

The resulting acid chloride is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield 4-(trifluoromethyl)benzohydrazide-d4.[7]

Experimental Protocol: Final Condensation to Yield this compound

The final step is the condensation of the tetracyclic anhydride with the deuterated benzohydrazide.

Materials:

-

Tetracyclic anhydride (from step 2.1)

-

4-(Trifluoromethyl)benzohydrazide-d4 (from step 2.2)

-

Glacial acetic acid

Procedure:

-

The tetracyclic anhydride and 4-(trifluoromethyl)benzohydrazide-d4 are dissolved in glacial acetic acid.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed, and dried to yield this compound.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum is expected to show a reduction in the integration of signals corresponding to the aromatic protons of the benzamide ring, confirming the incorporation of deuterium. The remaining proton signals should be consistent with the structure of Tecovirimat.

| ¹H NMR (Representative Data) | |

| Chemical Shift (ppm) | Multiplicity |

| 7.8 - 8.0 | m |

| 6.0 - 6.2 | m |

| 3.4 - 3.6 | m |

| 3.2 - 3.4 | m |

| 2.8 - 3.0 | m |

| 1.2 - 1.4 | m |

| ¹³C NMR (Representative Data) | |

| Chemical Shift (ppm) | Assignment |

| ~175 | Carbonyl |

| ~165 | Carbonyl |

| 120-140 | Aromatic/Olefinic |

| ~45 | Aliphatic CH |

| ~35 | Aliphatic CH |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound and confirm its elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C19H11D4F3N2O3), which will be approximately 4 mass units higher than that of unlabeled Tecovirimat.

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI) |

| Calculated m/z for [M+H]⁺ | 381.13 |

| Observed m/z for [M+H]⁺ | Consistent with calculated value |

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is typically employed. The purity is determined by the peak area percentage of the main component.

| HPLC Analysis | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water |

| Detection | UV at a specified wavelength |

| Purity | >98% |

Mechanism of Action and Signaling Pathway

Tecovirimat targets the orthopoxvirus protein VP37, which is a key component of the viral machinery responsible for wrapping intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi network.[4][5][8] This wrapping process is essential for the formation of intracellular enveloped virions (IEVs), which are then transported to the cell periphery for egress. By binding to VP37, Tecovirimat inhibits its function, thereby preventing the formation of IEVs and blocking the cell-to-cell spread of the virus.[4][5][8]

Tecovirimat's Mechanism of Action

Caption: Tecovirimat inhibits the VP37 protein, blocking viral egress.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route, while not explicitly published for the deuterated analog, can be reliably inferred from the established synthesis of Tecovirimat. The characterization techniques described are essential for confirming the identity, purity, and structural integrity of the final product. This compound is an indispensable tool for the accurate quantification of Tecovirimat in preclinical and clinical studies, contributing to the ongoing research and development of treatments for orthopoxvirus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Tecovirimat - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Tecovirimat? [synapse.patsnap.com]

- 6. Tecovirimat D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

Tecovirimat-D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as ST-246) is a critical antiviral therapeutic effective against orthopoxviruses, including smallpox and mpox. Accurate quantification of Tecovirimat in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision.

This technical guide provides an in-depth exploration of the mechanism of action of Tecovirimat-D4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Tecovirimat. We will delve into the principles of its application, present relevant quantitative data, and provide detailed experimental protocols.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, Tecovirimat, coupled with a distinct mass difference. This compound is a synthetic version of the Tecovirimat molecule where four hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle modification is key to its function.

Key aspects of the mechanism of action include:

-

Co-elution in Chromatography: Due to the negligible difference in polarity and chemical structure, this compound and Tecovirimat exhibit virtually identical retention times during liquid chromatography. This co-elution is critical as it ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential matrix effects simultaneously.

-

Correction for Sample Preparation Variability: Any loss of analyte during the extraction process from the biological matrix (e.g., plasma) will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, variations in extraction recovery are effectively normalized.

-

Compensation for Matrix Effects in Mass Spectrometry: The ionization efficiency of an analyte in the mass spectrometer's ion source can be suppressed or enhanced by co-eluting matrix components. As this compound co-elutes with Tecovirimat, it experiences the same matrix effects. The ratio of their signals, therefore, remains constant, correcting for these variations and leading to more accurate quantification.

-

Distinct Mass-to-Charge (m/z) Ratio: The four deuterium atoms increase the molecular weight of this compound by approximately 4 Da compared to Tecovirimat. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous but independent detection.

Quantitative Data and Method Parameters

The following tables summarize key quantitative parameters for an LC-MS/MS method for the quantification of Tecovirimat. While a specific validation study for this compound was not publicly available, the data presented here is based on a validated method for Tecovirimat using a structurally similar internal standard, with projected values for this compound based on the principles of deuterated standards. The primary source for the Tecovirimat and a comparable IS method is the work by Paveliga et al., 2022.[2][3][4]

Table 1: Mass Spectrometry Parameters [2]

| Parameter | Tecovirimat (Analyte) | This compound (Internal Standard) |

| Ionization Mode | Electrospray Ionization (ESI) Negative | Electrospray Ionization (ESI) Negative |

| Precursor Ion (m/z) | 375.1 | 379.1 (projected) |

| Product Ion (m/z) | 283.1 | 287.1 (projected) |

| Collision Energy (eV) | 20 | 20 (projected) |

| Fragmentation Voltage (V) | 135 | 135 (projected) |

Table 2: Chromatographic Conditions [2]

| Parameter | Value |

| HPLC System | Agilent-1200 or equivalent |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 0.4 mL/min (typical) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Table 3: Method Validation Parameters [2][4]

| Parameter | Result |

| Linearity Range | 10–2500 ng/mL |

| Correlation Coefficient (R²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% bias) | Within ±15% |

| Inter-day Accuracy (% bias) | Within ±15% |

Experimental Protocols

The following is a detailed methodology for the quantification of Tecovirimat in human plasma using this compound as an internal standard, adapted from a validated protocol.[2]

Sample Preparation (Protein Precipitation)

-

Aliquoting: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

-

Injection: Inject 10 µL of the prepared supernatant onto the C18 reverse-phase column.

-

Elution: Employ a gradient elution program with a mobile phase consisting of water and acetonitrile, both with appropriate modifiers (e.g., formic acid or ammonium formate) to ensure optimal peak shape and ionization.

-

Separation: The chromatographic conditions should be optimized to ensure the separation of Tecovirimat and this compound from potential interferences. The retention time for both compounds is expected to be nearly identical.

Mass Spectrometry

-

Ionization: Utilize an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Tecovirimat and this compound as detailed in Table 1.

Visualizations

Logical Relationship between Analyte and Internal Standard

References

A Technical Guide to the Discovery and Development of Tecovirimat and its Stable Isotope Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat (TPOXX®), a first-in-class antiviral agent, represents a critical advancement in biodefense and public health preparedness against orthopoxvirus infections, including smallpox and mpox. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic development of Tecovirimat. Furthermore, it explores the synthesis and application of its stable isotope-labeled analog, Tecovirimat-d4, a crucial tool in pharmacokinetic and metabolic research. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and biological pathways are presented to offer a comprehensive resource for researchers in the field of antiviral drug development.

Introduction: The Emergence of a Novel Antiviral

The eradication of smallpox in 1980 was a monumental public health achievement. However, the threat of re-emergence, either through accidental release or bioterrorism, necessitated the development of effective medical countermeasures. Tecovirimat, also known as ST-246, was discovered and developed by SIGA Technologies in collaboration with U.S. government partners as a primary therapeutic for smallpox.[1][2] Its development was conducted under the U.S. Food and Drug Administration's "Animal Rule," which allows for approval based on efficacy data from appropriate animal models when human efficacy studies are not ethical or feasible.[1] Tecovirimat has since been approved for the treatment of smallpox and has been deployed for mpox infections, demonstrating its broad applicability against orthopoxviruses.[2]

The development of stable isotope-labeled internal standards is a cornerstone of modern drug development, enabling robust quantification in biological matrices. This compound, a deuterium-labeled analog, serves this critical role in pharmacokinetic (PK) studies, allowing for precise measurement of the drug's absorption, distribution, metabolism, and excretion (ADME).[3][4]

Mechanism of Action: A Molecular Glue for Viral Egress Inhibition

Tecovirimat exerts its antiviral activity through a unique mechanism that targets the orthopoxvirus p37 protein, which is encoded by the highly conserved F13L gene in the vaccinia virus.[5] This protein is a key component of the viral machinery responsible for the formation of the extracellular enveloped virus (EEV), the form of the virus that is crucial for cell-to-cell spread and long-range dissemination within a host.[4][5]

The virus life cycle begins with the production of intracellular mature virions (IMV). A portion of these IMVs acquire a second, double membrane from the trans-Golgi or late endosomes to become intracellular enveloped virions (IEV). These IEVs are then transported to the cell surface and released as cell-associated enveloped virions (CEV) or EEVs. The p37 protein is essential for the wrapping process that converts IMVs to IEVs.

Recent structural and mechanistic studies have revealed that Tecovirimat acts as a "molecular glue."[6][7] It binds to a pocket at the interface of two F13/p37 protein monomers, inducing and stabilizing their dimerization.[6][8] This drug-induced homodimerization of F13 prevents its interaction with cellular trafficking proteins, such as Rab9 GTPase and TIP47, thereby blocking the wrapping of IMVs and the subsequent formation of EEVs.[6] This effectively halts the spread of the virus from infected cells.

Synthesis and Development of Tecovirimat

The synthesis of Tecovirimat has been approached through various routes, with a key strategic step being a Diels-Alder reaction to construct the polycyclic core.[9] Both batch and continuous flow processes have been developed to enable large-scale production.[5]

General Synthetic Scheme

A common synthetic pathway involves the reaction of cycloheptatriene with maleic anhydride to form a Diels-Alder adduct. This anhydride intermediate is then reacted with 4-(trifluoromethyl)benzoyl hydrazide to yield Tecovirimat.

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct (Anhydride Intermediate) [10][11]

-

Reaction Setup: To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as xylene or toluene (e.g., 1 M concentration), add cycloheptatriene (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) for 1-3 hours.

-

Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue can be purified by rinsing with a hot non-polar solvent like diethyl ether to yield the anhydride intermediate as a solid.

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoyl hydrazide [9]

-

Esterification (if starting from acid): Convert 4-(trifluoromethyl)benzoic acid to its methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid).

-

Hydrazinolysis: React the methyl 4-(trifluoromethyl)benzoate (1.0 eq) with hydrazine hydrate (e.g., 1.5 eq) in a solvent such as ethanol or methanol.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Purification: Cool the reaction mixture and collect the precipitated solid by filtration. The product can be further purified by recrystallization from a suitable solvent like isopropanol.

Protocol 3: Final Condensation to Tecovirimat [6][9]

-

Reaction Setup: Combine the anhydride intermediate (1.0 eq) and 4-(trifluoromethyl)benzoyl hydrazide (1.0 eq) in a solvent such as ethanol.

-

Catalyst (Optional but Recommended): Add a catalytic amount of a non-nucleophilic base like diisopropylethylamine (DIEA).

-

Reaction Conditions: Heat the mixture to reflux for 4-18 hours.

-

Work-up and Purification: Cool the reaction mixture. The product, Tecovirimat, often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the final product as a white to off-white solid.

Quantitative Data from Synthetic Development

The efficiency of Tecovirimat synthesis has been a focus of process development, with various methods reporting a range of yields and purities.

| Step | Reaction Type | Reactants | Solvent | Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Diels-Alder | Cycloheptatriene, Maleic Anhydride | Xylene | Reflux, 1h | 83 | - | [5] |

| 1 | Diels-Alder (Flow) | Cycloheptatriene, Maleic Anhydride | Acetonitrile | 145°C, 45 min | 85 | - | [5] |

| 1 | Diels-Alder (Microwave) | Cycloheptatriene, Maleic Anhydride | Toluene | 169°C, 15 min | 98 | - | [5] |

| 2 | Hydrazinolysis | Methyl 4-(trifluoromethyl)benzoate, Hydrazine Hydrate | Methanol/Water | Reflux | ~88 | >99 (HPLC) | [6][9] |

| 3 | Condensation | Anhydride Intermediate, Acyl Hydrazide | Toluene | 110-115°C, 22h | 86 | >99.5 (HPLC) | [12] |

| Overall | 3-Step Process | - | - | - | ~48 | >99.9 (HPLC) | [11] |

| Overall | 2-Step Flow Process | - | - | - | 84 | - |

Table 1: Summary of Quantitative Data for Tecovirimat Synthesis.

Development of Tecovirimat Stable Isotopes

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for mass spectrometry-based quantification, as they co-elute with the analyte but are distinguishable by their mass.[3] this compound is a commercially available deuterium-labeled analog of Tecovirimat.[3]

Plausible Synthesis of this compound

A probable approach is the use of deuterated 4-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. Benzoyl chloride-d5 is commercially available and serves as a precedent for the feasibility of preparing such deuterated aromatic acyl chlorides.

Protocol 4: Plausible Synthesis of 4-(Trifluoromethyl)benzoyl-d4 hydrazide

-

Acyl Chloride Formation: Convert 4-(trifluoromethyl)benzoic acid-d4 to 4-(trifluoromethyl)benzoyl chloride-d4 using a standard chlorinating agent like oxalyl chloride or thionyl chloride.[2]

-

Hydrazinolysis: React the resulting 4-(trifluoromethyl)benzoyl chloride-d4 with hydrazine hydrate to form the deuterated acyl hydrazide intermediate.

The final condensation with the non-labeled anhydride intermediate (from Protocol 1) would then proceed as described in Protocol 3 to yield this compound.

Characterization and Application

The characterization of this compound would involve mass spectrometry to confirm the mass shift corresponding to the four deuterium atoms and NMR spectroscopy to verify the positions of the labels and the overall structural integrity.[13] The isotopic enrichment, or the percentage of the compound that contains the desired number of deuterium atoms, is a critical quality attribute.[13]

The primary application of this compound is as an internal standard in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7] In these assays, a known amount of this compound is added to biological samples (e.g., plasma) containing unknown concentrations of Tecovirimat. Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled drug, it experiences similar extraction recovery and ionization efficiency. By comparing the mass spectrometer's response for Tecovirimat to that of this compound, a highly accurate and precise quantification of the drug concentration in the sample can be achieved.

| Parameter | Method | Application | Purpose | Reference |

| Analyte Quantification | LC-MS/MS | Pharmacokinetic studies | Accurate measurement of Tecovirimat concentration in plasma | [4][7] |

| Internal Standard | This compound | Bioanalysis | Correct for variability in sample preparation and instrument response | [3] |

| Mass Transition (Tecovirimat) | m/z 375.1 → 283.1 | MRM | Quantification | [7] |

| Mass Transition (this compound) | m/z 379.1 → 287.1 (Predicted) | MRM | Internal Standard Quantification | Inferred |

| Linear Range of Assay | 10–2500 ng/mL | Plasma samples | Therapeutic drug monitoring | [7] |

Table 2: Application of this compound in Bioanalytical Methods.

Conclusion

Tecovirimat stands as a testament to successful modern drug development in response to significant public health threats. Its novel mechanism of action, targeting viral egress rather than replication, provides a unique therapeutic strategy against orthopoxviruses. The development of robust and scalable synthetic routes has been crucial for its stockpiling and deployment. The availability of stable isotope-labeled analogs like this compound is fundamental to its clinical pharmacology, enabling the precise pharmacokinetic characterization necessary for establishing safe and effective dosing regimens. This guide provides a foundational understanding of the key technical aspects of Tecovirimat's discovery and development, intended to support further research and innovation in the field of antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. croiconference.org [croiconference.org]

- 5. researchgate.net [researchgate.net]

- 6. US9546137B2 - Methods of preparing Tecovirimat - Google Patents [patents.google.com]

- 7. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impurity study of tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2014028545A1 - Methods of preparing tecovirimat - Google Patents [patents.google.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Sourcing and Purity Assessment of Tecovirimat-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, synthesis, purification, and purity assessment of Tecovirimat-D4, a deuterated analog of the antiviral drug Tecovirimat. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this important compound.

Introduction to this compound

Tecovirimat is a potent antiviral drug effective against orthopoxviruses, including smallpox and monkeypox.[1][2][3] It functions by targeting the orthopoxvirus protein VP37, which is essential for the formation of the viral envelope, thereby preventing the virus from spreading.[4][5] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the parent drug in mass spectrometry-based assays.[5]

Sourcing of this compound

This compound is available from several specialized chemical suppliers who provide reference standards and stable isotope-labeled compounds for research purposes. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to ensure its identity and purity.[6]

Table 1: Key Suppliers of this compound

| Supplier | Product Name | Catalog Number | Additional Information |

| Simson Pharma Limited | Tecovirimat D4 | T3270001 | Provided with a Certificate of Analysis.[6] |

| MedChemExpress | This compound | In-stock | Deuterated form of Tecovirimat.[4] |

| Artis Standards | Tecovirimat D4 (ST-246 D4) | Not specified | Listed under stable isotopes.[7] |

| TargetMol | This compound | Not specified | Deuterated compound of Tecovirimat.[8] |

Synthesis and Purification of this compound

The synthesis of this compound follows a similar pathway to that of Tecovirimat, with the introduction of deuterium atoms at a specific stage. The core synthesis involves a critical Diels-Alder reaction.[9] A comprehensive understanding of the synthetic route is essential for controlling potential impurities.[1][3]

General Synthetic Workflow

The synthesis of Tecovirimat, and by extension this compound, can be conceptualized in the following major steps:

Caption: General synthetic pathway for this compound.

Purification Strategies

Purification of the final product is critical to remove process-related impurities and undesired isomers.[9] Recrystallization is a common and effective method for purifying crude Tecovirimat and its analogs. A solvent mixture of methyl tert-butyl ether (MTBE) and ethanol has been shown to provide a good balance of solubility and selectivity for removing impurities.[9] Incremental purification at various stages of the synthesis process is more effective than a single final purification step.[10]

Purity Assessment of this compound

A thorough purity assessment is essential to ensure the quality and reliability of this compound for its intended use in research and development. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.

Identification and Control of Impurities

During the synthesis of Tecovirimat, several process-related and genotoxic impurities can be formed.[11] It is crucial to identify, quantify, and control these impurities to ensure the safety and efficacy of the final product, in line with International Conference on Harmonization (ICH) guidelines.[9][10]

Table 2: Common Impurities in Tecovirimat Synthesis

| Impurity Type | Origin | Control Strategy |

| Isomeric Impurities | Diels-Alder reaction side products | Optimization of reaction conditions, purification by recrystallization.[9] |

| Ring-Opening Impurities | Degradation of intermediates | Careful control of reaction pH and temperature.[9] |

| Residual Solvents | Synthesis and purification steps | Drying under vacuum, selection of appropriate solvents.[9] |

| Genotoxic Impurities | Starting materials or reagents | Use of high-purity starting materials, specific purification steps to remove them.[10] |

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound.

Caption: Analytical workflow for this compound purity assessment.

Experimental Protocols

HPLC is a primary method for determining the purity of Tecovirimat and its analogs.[9]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly employed.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. A high-purity sample should exhibit a purity of ≥99.5%.[9]

LC-MS is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to aid in the elemental composition determination of impurities.

-

Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is used to propose its molecular formula and structure.

NMR spectroscopy is essential for confirming the chemical structure of this compound and for characterizing the structure of any significant impurities.

-

¹H NMR: Confirms the presence and integration of protons in the molecule and can reveal the location of deuterium labeling through the absence of corresponding proton signals.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule and to fully assign the structure.

Table 3: Summary of Analytical Techniques and Their Roles

| Technique | Purpose | Key Parameters | Expected Outcome |

| HPLC | Purity quantification | C18 column, acetonitrile/water gradient, UV detection | Purity value (e.g., 99.96%).[9] |

| LC-MS | Impurity identification and characterization | ESI source, high-resolution mass analyzer | Mass and proposed structure of impurities. |

| NMR | Structural confirmation and elucidation | ¹H, ¹³C, and 2D NMR | Confirmation of the this compound structure and characterization of impurity structures.[9][11] |

Conclusion

The sourcing of high-quality this compound is paramount for its use as an internal standard in critical research and clinical applications. A thorough understanding of its synthesis, potential impurities, and the application of robust analytical methods for purity assessment are essential for ensuring the reliability and accuracy of experimental results. This guide provides a framework for researchers and drug development professionals to navigate the complexities of sourcing and quality control for this compound.

References

- 1. A review of the synthetic strategies toward the antiviral drug tecovirimat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tecovirimat SIGA | European Medicines Agency (EMA) [ema.europa.eu]

- 3. A review of the synthetic strategies toward the antiviral drug tecovirimat - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tecovirimat D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. All Products : 'Tecovirimat' [artis-standards.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Impurity study of tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impurity study of tecovirimat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tecovirimat-D4 as a Tool for In Vitro Antiviral Studies Against Orthopoxviruses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Tecovirimat and its deuterated analog, Tecovirimat-D4, in the context of in vitro antiviral research. Tecovirimat is a potent inhibitor of orthopoxviruses, and this compound serves as a critical tool for its accurate quantification in bioanalytical assays. This document details the mechanism of action, provides key performance data, outlines experimental protocols, and illustrates essential workflows.

Introduction to Tecovirimat

Tecovirimat (also known as ST-246 or TPOXX®) is a first-in-class antiviral drug approved for the treatment of smallpox.[1][2] Its efficacy extends to other orthopoxviruses, including monkeypox virus (MPXV), vaccinia virus (VACV), and cowpox virus (CPXV).[1][3] The drug targets a highly conserved viral protein, making it a broad-spectrum inhibitor within the orthopoxvirus genus.[4][5]

Role of this compound: this compound is a stable, isotope-labeled version of Tecovirimat.[6][7] In in vitro studies, its primary role is not as an active antiviral agent but as an internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] The use of a deuterated standard allows for precise and accurate quantification of Tecovirimat in various biological matrices (e.g., plasma, cell lysates) by correcting for variations during sample preparation and analysis.[9]

Mechanism of Action

Tecovirimat inhibits the function of the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EV).[3][11] The EV form is crucial for the virus's cell-to-cell and long-range dissemination within a host.[11][12]

The mechanism involves the following steps:

-

Viral Replication: Inside an infected cell, the virus produces intracellular mature virions (MVs).[11]

-

Wrapping Process: For efficient spread, MVs must be wrapped in a double membrane derived from the trans-Golgi or endosomal compartments to become wrapped virions (WVs). This process is mediated by the p37 protein.[4]

-

Egress: WVs are then transported to the cell surface and released as EVs.[4]

Tecovirimat acts as a "molecular glue," inducing and stabilizing the dimerization of the p37 protein.[2][13][14] This action prevents p37 from interacting with other cellular components like Rab9 GTPase and TIP47, thereby blocking the wrapping of MVs and halting the formation of EVs.[12] As a result, the virus is contained within the infected cell, preventing its spread.[2]

Quantitative In Vitro Data

The efficacy and cytotoxicity of Tecovirimat have been evaluated against various orthopoxviruses in different cell lines. The data below are summarized from multiple studies.

Table 1: Antiviral Activity of Tecovirimat (EC₅₀/IC₅₀ Values)

| Virus Strain | Cell Line | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference(s) |

| Monkeypox Virus (MPXV) 2022 Isolate | Vero | Plaque Reduction | 12.7 | [5] |

| Monkeypox Virus (MPXV) 2022 Isolates | Vero | Plaque Reduction | 5.6 - 7.2 | [4] |

| Monkeypox Virus (MPXV) | Multiple | CPE Assay | 10 - 70 | [1] |

| Vaccinia Virus (VACV) | Multiple | CPE Assay | 10 | [1][8] |

| Cowpox Virus (CPXV) | Multiple | CPE Assay | 480 | [8] |

| Variola Virus (VARV) | Multiple | CPE Assay | 10 - 70 | [1] |

| Ectromelia Virus (ECTV) | Multiple | CPE Assay | 50 | [8] |

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral activity by 50%.

Table 2: Cytotoxicity of Tecovirimat (CC₅₀ Values)

| Cell Line | Assay Type | CC₅₀ (nM) | Reference(s) |

| Calu-3 | CellTiter-Glo | 14,130 (at 48h) | [15] |

| Calu-3 | CellTiter-Glo | 11,020 (at 72h) | [15] |

| Multiple (Mouse, Rabbit, Monkey, Human) | Not Specified | >50,000 | [1] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Detailed Experimental Protocols

This section provides methodologies for common in vitro assays used to evaluate Tecovirimat.

This assay measures the ability of a drug to reduce the number of viral plaques.

-

Cell Preparation: Seed Vero or a similar susceptible cell line in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus and Drug Preparation: Prepare serial dilutions of Tecovirimat in a suitable medium (e.g., DMEM). Mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution.

-

Infection: Remove the growth medium from the cell monolayers and add the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding Tecovirimat concentration. This restricts viral spread to adjacent cells, forming localized plaques.

-

Incubation: Incubate the plates for 48-72 hours until visible plaques are formed in the control wells (no drug).

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize and count the plaques.

-

Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. Determine the IC₅₀ value using non-linear regression analysis.[5][15]

This assay measures the ability of a drug to protect cells from virus-induced death.

-

Cell Seeding: Seed cells in 96-well plates and incubate to form a monolayer.

-

Treatment and Infection: Add serial dilutions of Tecovirimat to the wells, followed by the addition of the virus. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug).

-

Incubation: Incubate the plates for 48-72 hours, or until significant CPE (e.g., 80-100%) is observed in the virus control wells.

-

Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (measures ATP) or an MTS/MTT assay (measures metabolic activity).

-

Analysis: Normalize the results to the control wells and calculate the drug concentration that protects 50% of the cells from CPE (the EC₅₀).[16]

This assay determines the toxicity of the drug to the host cells.

-

Cell Seeding: Seed cells in 96-well plates as done for the CPE assay.

-

Drug Treatment: Add serial dilutions of Tecovirimat to the wells. Do not add any virus.

-

Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Viability Measurement: Quantify cell viability using the same method as the CPE assay (e.g., CellTiter-Glo®, MTS).

-

Analysis: Calculate the drug concentration that reduces cell viability by 50% (the CC₅₀) compared to untreated cells.[15]

This protocol describes how to measure the concentration of Tecovirimat in a sample, using this compound as an internal standard.

-

Sample Preparation:

-

Collect the sample (e.g., cell culture supernatant, cell lysate, or plasma).

-

Add a known, fixed amount of this compound (internal standard) to each sample, calibration standard, and quality control sample.

-

-

Extraction:

-

Perform a protein precipitation by adding a solvent like methanol or acetonitrile to the sample. This removes larger molecules that can interfere with the analysis.

-

Alternatively, use a liquid-liquid extraction method to isolate the drug and internal standard.[9]

-

Vortex and centrifuge the samples to pellet the precipitate.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

The liquid chromatography (LC) step separates Tecovirimat and this compound from other components in the sample.

-

The tandem mass spectrometry (MS/MS) step detects and quantifies the parent and daughter ions specific to Tecovirimat and this compound. The system monitors specific mass-to-charge (m/z) transitions (e.g., for Tecovirimat: m/z 375.1 → 282.9).[9]

-

-

Quantification:

-

Calculate the ratio of the peak area of Tecovirimat to the peak area of this compound.

-

Create a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Tecovirimat in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample processing.

-

Resistance

In vitro studies have shown that resistance to Tecovirimat can emerge through mutations in the F13L gene, which encodes the p37 protein.[4][17] These mutations often occur at the dimer interface, preventing the drug from acting as a molecular glue and stabilizing the dimer.[2][13] Monitoring for resistance is a critical component of antiviral drug development and can be assessed in vitro by sequencing the F13L gene of viruses that show reduced susceptibility to the drug.[16][17]

Conclusion

Tecovirimat is a highly effective inhibitor of orthopoxvirus egress, demonstrating potent activity at nanomolar concentrations in a variety of in vitro models. This compound is an indispensable tool for researchers, enabling the robust and accurate quantification of the parent drug in bioanalytical studies through isotope dilution mass spectrometry. The protocols and data presented in this guide provide a solid foundation for scientists and drug developers to design and execute rigorous in vitro evaluations of Tecovirimat and related compounds.

References

- 1. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tecovirimat - Wikipedia [en.wikipedia.org]

- 3. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All Products : 'Tecovirimat' [artis-standards.com]

- 7. Tecovirimat D4(ST-246 D4) [artis-standards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. croiconference.org [croiconference.org]

- 11. What is the mechanism of Tecovirimat? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. - Research - Institut Pasteur [research.pasteur.fr]

- 15. mdpi.com [mdpi.com]

- 16. medrxiv.org [medrxiv.org]

- 17. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]

Methodological & Application

Application Note: High-Throughput Quantification of Tecovirimat in Human Plasma using Tecovirimat-D4 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tecovirimat in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Tecovirimat-D4, is employed. The straightforward protein precipitation-based sample preparation protocol and a rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings, including pharmacokinetic studies.

Introduction

Tecovirimat (also known as ST-246) is an antiviral drug approved for the treatment of smallpox.[1][2] It functions by inhibiting the activity of the orthopoxvirus VP37 protein, which is essential for the formation of mature virions capable of egressing from infected cells.[3] Accurate and reliable quantification of Tecovirimat in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring.

The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and variability in sample processing, thereby ensuring the highest quality data. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction and ionization.[4]

This document provides a detailed protocol for the extraction and LC-MS/MS analysis of Tecovirimat from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Tecovirimat reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile and methanol

-

HPLC grade water

-

Ammonium formate

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Agilent 1200 HPLC system or equivalent[1]

-

Mass Spectrometer: Agilent 6410 QQQ mass spectrometer or equivalent[1]

-

Analytical Column: ProntoSil-120-3-C18 (2 x 75 mm, 3 µm) or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Tecovirimat and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the Tecovirimat stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

Sample Preparation Workflow

A simple protein precipitation method is employed for the extraction of Tecovirimat from plasma samples.

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Analysis Workflow

The prepared samples are analyzed using a reverse-phase chromatographic separation coupled with tandem mass spectrometry detection.

Caption: LC-MS/MS Analytical Workflow.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | ProntoSil-120-3-C18 (2 x 75 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 4.0 kV[1] |

| Gas Temperature | 300 °C[1] |

| Gas Flow | 6 L/min[1] |

| Nebulizer Pressure | 45 psi[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tecovirimat | 375.1 | 283.1 | 20 |

| This compound (IS) | 379.1 | 287.1 | 20 |

Note: The MRM transition for this compound is predicted based on a 4 Dalton mass shift from the unlabeled compound. Optimal collision energies should be determined empirically.

Results and Discussion

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve for Tecovirimat in human plasma demonstrated excellent linearity over the concentration range of 10 to 2500 ng/mL.[1][2] The coefficient of determination (R²) was consistently greater than 0.99.[1][2] The lower limit of quantification (LLOQ) was established at 10 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC | 30 | ≤ 7.8% | ≤ 12.0% | Within ± 14.5% | Within ± 6.6% |

| Medium QC | 300 | ≤ 7.8% | ≤ 12.0% | Within ± 14.5% | Within ± 6.6% |

| High QC | 2000 | ≤ 7.8% | ≤ 12.0% | Within ± 14.5% | Within ± 6.6% |

Data adapted from published literature for Tecovirimat analysis.[1]

Recovery and Matrix Effect

The extraction recovery of Tecovirimat and this compound from human plasma was consistent and reproducible across the QC levels. The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement, resulting in negligible matrix effects.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Tecovirimat in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The streamlined protein precipitation protocol allows for a high-throughput workflow, enabling the efficient analysis of large numbers of clinical and research samples.

References

- 1. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantification of Tecovirimat in Human Plasma using a Validated LC-MS/MS Method

References

- 1. mdpi.com [mdpi.com]

- 2. croiconference.org [croiconference.org]

- 3. Pharmacokinetics of tecovirimat in subjects with Mpox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of Parallel Reaction Monitoring to the Development and Validation of a Quantitative Assay for ST-246 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Bioanalytical Method for Tecovirimat Quantification in Human Plasma using Tecovirimat-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as ST-246) is an antiviral drug approved for the treatment of smallpox and is under investigation for other orthopoxvirus infections like mpox.[1][2] Accurate quantification of Tecovirimat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][3][4][5] This document provides a detailed application note and protocol for a robust and sensitive bioanalytical method for the quantification of Tecovirimat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Tecovirimat-D4, to ensure high accuracy and precision.[6]

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis using LC-MS/MS as they exhibit similar chemical and physical properties to the analyte, which can help to mitigate issues with matrix effects, recovery, and ion suppression.[7]

Bioanalytical Method Validation Summary

The described method has been validated following the European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][3][4][5] The validation parameters demonstrate that the assay is accurate, precise, and reliable for the intended purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data from the method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 10–2500 ng/mL |

| Correlation Coefficient (R²) | > 0.99 |

| Calibration Model | Linear |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (% RSD) |

| Lower Limit of Quantification (LLOQ) | 10 | < 19.9% | < 13.0% | < 19.0% | < 7.1% |

| Low QC (LQC) | 30 | < 14.5% | < 7.8% | < 6.6% | < 12.0% |

| Medium QC (MQC) | 300 | < 14.5% | < 7.8% | < 6.6% | < 12.0% |

| High QC (HQC) | 2000 | < 14.5% | < 7.8% | < 6.6% | < 12.0% |

Acceptance criteria: ±15% for accuracy and precision (±20% for LLOQ).[1]

Table 3: Stability Data

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | 96–115% |

| Autosampler Stability | 48 hours | 4°C | Stable |

| Long-Term Stability | 90 days | -20°C | Stable |

Experimental Protocols

Materials and Reagents

-

Tecovirimat analytical standard

-

This compound (Internal Standard)[6]

-

Acetonitrile (LC-MS grade)

-

Methanol (HPLC grade)

-

Ammonium Hydroxide

-

Acetic Acid

-

Human Plasma (from healthy volunteers)

-

Deionized Water

Stock and Working Solution Preparation

-

Tecovirimat Stock Solution (1 mg/mL): Accurately weigh and dissolve Tecovirimat in an appropriate solvent like DMSO.[6]

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent like DMSO.[6]

-

Working Solutions: Prepare serial dilutions of the Tecovirimat stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process.

References

- 1. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of TPOXX® (Tecovirimat) using Tecovirimat-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat, marketed as TPOXX®, is an antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections like mpox.[1][2][3] It functions by inhibiting the orthopoxvirus VP37 envelope wrapping protein, which is essential for the production of extracellular enveloped virus, thereby preventing the spread of the virus from cell to cell.[1][3][4][5] Therapeutic Drug Monitoring (TDM) of tecovirimat is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing potential toxicity. This document provides detailed application notes and protocols for the quantitative analysis of tecovirimat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tecovirimat-D4 as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data for the therapeutic drug monitoring of tecovirimat.

Table 1: Mass Spectrometry Parameters for Tecovirimat and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Tecovirimat | 375.1 | 283.1 (Quantifier) | Negative ESI |

| 188.2 (Qualifier) | |||

| 96.1 (Qualifier) | |||

| This compound (Internal Standard) | 379.1 (Estimated) | 283.1 (Quantifier) | Negative ESI |

Note: The precursor ion for this compound is estimated based on the addition of four deuterium atoms to the tecovirimat molecule. The product ion is inferred to be the same as the quantifier for the unlabeled drug, assuming the deuterium labels are not on the fragmented portion.

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Value |

| Linearity Range | 10 - 2500 ng/mL |

| Coefficient of Determination (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra- and Inter-day Precision (CV%) | < 15% |

| Intra- and Inter-day Accuracy | Within ±15% |

| Recovery | 87.9 - 100.6% |

Table 3: Human Pharmacokinetic Parameters of Tecovirimat (600 mg Oral Dose)

| Parameter | Mean Value | Coefficient of Variation (CV%) |

| Cmax (ng/mL) | 2159 | 33% |

| AUC0-24hr (hr·ng/mL) | 29816 | 35% |

| Tmax (hours) | ~6 | - |

| Elimination Half-life (hours) | 19 - 21 | 29% - 45% |

| Protein Binding | 77 - 82% | - |

Experimental Protocols

This section details the methodology for the quantification of tecovirimat in human plasma using LC-MS/MS.

Materials and Reagents

-

Tecovirimat analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

96-well collection plates

-

HPLC vials and caps

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and quality controls at room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of a protein precipitation solution (acetonitrile or methanol containing this compound at a concentration of 50 ng/mL).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or HPLC vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to HPLC vials for analysis.

Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Ramp to 20% B

-

3.6-5.0 min: Hold at 20% B (re-equilibration)

-

Mass Spectrometry Conditions

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Multiple Reaction Monitoring (MRM) Transitions: See Table 1

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Capillary Voltage: 4000 V

-

Fragmentor Voltage: Optimized for each compound (e.g., 135 V)

-

Collision Energy: Optimized for each transition (e.g., 20 eV)

Calibration and Quality Control

-

Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of tecovirimat (e.g., 10, 50, 100, 500, 1000, 2000, and 2500 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range (e.g., 30, 750, and 2250 ng/mL).

-

Process and analyze the calibration standards and QC samples along with the unknown samples in each analytical run.

-

Construct a calibration curve by plotting the peak area ratio of tecovirimat to this compound against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the data.

-

The concentration of tecovirimat in the unknown samples is determined from the calibration curve.

Visualizations

Mechanism of Action of Tecovirimat

Caption: Mechanism of action of Tecovirimat.

Experimental Workflow for Tecovirimat TDM

Caption: Experimental workflow for Tecovirimat TDM.

References

- 1. Tecovirimat - Wikipedia [en.wikipedia.org]

- 2. Tecovirimat | C19H15F3N2O3 | CID 16124688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioscmed.com [bioscmed.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tecovirimat-D4 in Mpox Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat, an antiviral drug initially developed for smallpox, has been a key agent in the research and treatment of mpox, a re-emerging zoonotic disease caused by the monkeypox virus (MPXV).[1] Tecovirimat targets the highly conserved orthopoxvirus protein p37, which is essential for the formation of the extracellular enveloped virus, thereby inhibiting viral spread.[2][3] This document provides detailed application notes and protocols for the use of Tecovirimat-D4, a deuterated analog of Tecovirimat, in mpox antiviral research. The inclusion of deuterium can offer advantages in metabolic stability and pharmacokinetic profiling. While much of the available research has been conducted with the parent compound, Tecovirimat, the methodologies and principles are directly applicable to studies involving this compound.

Mechanism of Action

Tecovirimat inhibits the function of the viral protein p37, encoded by the F13L gene in orthopoxviruses.[2] This protein is crucial for the wrapping of the intracellular mature virus (IMV) to form the extracellular enveloped virus (EEV), which is necessary for cell-to-cell spread and dissemination within the host.[2][4] By binding to p37, Tecovirimat prevents its interaction with components of the cellular trafficking machinery, such as Rab9 GTPase and TIP47, thereby halting the formation of the EEV and limiting viral propagation.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Tecovirimat against various mpox virus isolates.

| Cell Line | Mpox Virus Isolate | EC50 (nM) | Reference |

| Various | 2022 French Isolate | Nanomolar range | [5] |

| Various | 2022 Canadian Isolate | Nanomolar range | [6] |

Note: Specific EC50 values can vary depending on the cell line, virus strain, and assay conditions.

Experimental Protocols

In Vitro Efficacy Assessment: Plaque Reduction Neutralization Test (PRNT)

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound against mpox virus in cell culture.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Mpox virus stock of known titer (PFU/mL)

-

This compound stock solution (in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Methylcellulose overlay medium

-

Crystal Violet staining solution

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Dilution: Prepare a serial dilution of this compound in DMEM. The final concentration of DMSO should be kept constant and non-toxic to the cells (typically ≤0.5%).

-

Virus Preparation: Dilute the mpox virus stock in DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: After incubation, remove the virus inoculum and add the different concentrations of this compound diluted in DMEM containing 2% FBS. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Overlay: After a 1-hour incubation with the drug, remove the medium and overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3-5 days, or until plaques are visible.

-

Staining and Plaque Counting: Fix the cells with a formalin solution and stain with Crystal Violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment: Animal Model

Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds. The CAST/EiJ mouse model has been used for mpox research.[6]

Study Design:

-

Animal Model: Use CAST/EiJ mice, which have been shown to be susceptible to mpox virus infection.[6]

-

Infection: Infect mice intranasally with a standardized dose of mpox virus.

-

Treatment: Administer this compound orally once daily. The dosage and duration of treatment should be determined based on preliminary pharmacokinetic and tolerability studies. A placebo group receiving the vehicle only should be included.

-

Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality.

-

Viral Load Determination: At selected time points post-infection, euthanize a subset of animals from each group and collect tissues (e.g., lungs, spleen, liver) for viral load quantification by plaque assay or qPCR.

-

Data Analysis: Compare the viral titers in the tissues of the treated and placebo groups. Statistical analysis should be performed to determine the significance of any observed reduction in viral load.

Visualizations

Signaling Pathway of Tecovirimat's Action

Caption: Mechanism of action of this compound on the mpox virus.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for determining the in vitro efficacy of this compound.

Clinical Perspective and Future Directions

While in vitro and animal studies have demonstrated the potent antiviral activity of Tecovirimat, recent clinical trials in humans with mild to moderate mpox have shown that while the drug is safe, it did not significantly reduce the time to lesion resolution compared to a placebo.[7][8][9][10] This suggests that for most healthy individuals, supportive care may be sufficient.[7] However, the role of Tecovirimat in treating severe mpox, particularly in immunocompromised individuals, remains an important area of investigation.[1][7]

Future research should focus on:

-

Evaluating the efficacy of this compound in animal models of severe mpox.

-

Investigating the potential for combination therapy with other antiviral agents.

-

Monitoring for the emergence of drug-resistant mpox virus strains, particularly in the context of prolonged treatment in immunocompromised patients.[4]

References

- 1. Effectiveness of Tecovirimat in Mpox Cases: A Systematic Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Tecovirimat is effective against human monkeypox virus in vitro at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]

- 8. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | HIV.gov [hiv.gov]

- 9. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]

- 10. eatg.org [eatg.org]

Application Note: Quantitative Analysis of Tecovirimat in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tecovirimat (also known as ST-246) is an antiviral drug approved for the treatment of smallpox and is under investigation for other orthopoxvirus infections.[1][2] Accurate and reliable quantification of tecovirimat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the sensitive and robust quantification of tecovirimat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tecovirimat-D4, to ensure high accuracy and precision.

The described method is based on a validated protocol and is suitable for clinical and preclinical research.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of tecovirimat is depicted below.

Caption: Experimental workflow for tecovirimat analysis.

Materials and Reagents

-

Analytes: Tecovirimat, this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid

-

Chemicals: Ammonium Acetate

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Tecovirimat and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the Tecovirimat stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 30 ng/mL) in acetonitrile.

-

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for extracting tecovirimat from plasma.[1]

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 50 µL of methanol and vortex briefly to mix.

-

Add 200 µL of the this compound internal standard working solution (in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 13,000 x g for 5 minutes.

-

Transfer 130 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method and can be adapted for similar LC-MS/MS systems.[1]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |